REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH:4]([O:15][CH2:16][CH2:17][CH3:18])[CH2:5]C1C=C2C(=CC=1)NC=C2.ClCC1N=C(C2C=CC(C(F)(F)F)=CC=2)OC=1C>>[CH2:16]([O:15][CH:4]([CH3:5])[C:3]([OH:19])=[O:2])[CH2:17][CH3:18]
|
Name
|
rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC=1C=C2C=CNC2=CC1)OCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |